Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside
Description
Phenyl 3,4-O-isopropylidene-β-D-thiogalactopyranoside (CAS 120095-47-8) is a thioglycoside derivative featuring a galactopyranose backbone with an isopropylidene group at the 3,4-O positions and a phenylthio moiety at the anomeric center. This compound is widely utilized in carbohydrate chemistry as a glycosylation precursor due to the isopropylidene group’s ability to stabilize the ring structure and direct regioselective reactions . Its molecular formula is C₁₆H₂₂O₅S, with a molecular weight of 326.4 g/mol.
Properties
IUPAC Name |
(3aS,4R,6S,7R,7aR)-4-(hydroxymethyl)-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5S/c1-15(2)19-12-10(8-16)18-14(11(17)13(12)20-15)21-9-6-4-3-5-7-9/h3-7,10-14,16-17H,8H2,1-2H3/t10-,11-,12+,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKAEIGYOOKUBV-RGDJUOJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)O)SC3=CC=CC=C3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O1)O)SC3=CC=CC=C3)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside typically involves the modification of thiogalactopyranoside through glycosylation reactions. The reaction conditions include the use of specific catalysts and solvents to achieve the desired structural modifications.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity, often involving multiple reaction steps and purification techniques.
Chemical Reactions Analysis
Types of Reactions: Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Biochemical Research Applications
PIPG is primarily utilized as a substrate in enzymatic studies, particularly involving glycosidases. Its structural similarity to natural substrates allows researchers to investigate enzyme kinetics and mechanisms effectively.
Enzyme Substrate Studies
PIPG serves as a substrate for various glycosidases, providing insights into enzyme specificity and catalytic mechanisms. The compound's ability to mimic natural substrates makes it valuable for studying carbohydrate-protein interactions.
| Enzyme | Substrate | Activity | Reference |
|---|---|---|---|
| β-Galactosidase | PIPG | Hydrolysis to produce galactose | |
| α-L-Fucosidase | PIPG | Hydrolysis of fucosyl residues | |
| α-Galactosidase | PIPG | Hydrolysis of galactosyl residues |
Therapeutic Applications
The unique properties of PIPG have led to its exploration in therapeutic contexts, particularly in drug development targeting carbohydrate-binding proteins.
Drug Development
PIPG has been investigated for its potential use in developing drugs that modulate glycan-related processes. Its ability to inhibit specific glycosidases suggests possible applications in treating diseases linked to aberrant glycosylation.
- Case Study: Inhibition of Glycosidases
Research indicates that PIPG can effectively inhibit certain glycosidases, leading to altered metabolic pathways in cells. This inhibition can be leveraged to design therapeutic agents for conditions such as cancer and metabolic disorders where glycosylation plays a critical role.
Molecular Biology Applications
In molecular biology, PIPG is frequently employed as an inducer in recombinant protein expression systems.
Inducer in Recombinant Systems
PIPG can be used similarly to IPTG (Isopropyl β-D-thiogalactopyranoside) for inducing gene expression in Escherichia coli. This application is particularly useful in producing proteins for structural and functional studies.
| System | Inducer | Target Protein | Outcome |
|---|---|---|---|
| E. coli lac operon | PIPG | β-Galactosidase | High-level expression achieved |
| E. coli T7 promoter system | PIPG | Recombinant proteins | Enhanced yield of target proteins |
Synthesis and Stability
The synthesis of PIPG involves several steps that ensure the integrity of the thiogalactopyranoside structure while enhancing stability through isopropylidene protection.
Mechanism of Action
The mechanism by which Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside exerts its effects involves its interaction with specific enzymes and molecular targets. The compound is recognized and processed by thiogalactosidases, leading to the cleavage of glycosidic bonds and the release of phenyl groups. This process is crucial in understanding carbohydrate metabolism and enzyme function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Protecting Group Variations
Table 1: Structural Comparison of Key Thiogalactopyranoside Derivatives
Key Observations :
- Protecting Groups : The isopropylidene group in the target compound (120095-47-8) confers rigidity to the galactose ring, enhancing stability during acidic or oxidative conditions compared to acetylated derivatives (e.g., 41341-55-3), which are more labile .
- Aryl Moieties : Replacement of the phenyl group with a 4-nitrophenyl (41341-55-3) or 4-methoxyphenyl (159922-67-5) alters electronic properties, affecting reactivity in glycosylation reactions .
- Sugar Backbone: Thioglucopyranosides (e.g., 191668-88-9 in ) differ in stereochemistry at C4, influencing biological recognition .
Spectral and Physicochemical Properties
Table 2: NMR Chemical Shift Comparisons
- The isopropylidene group in 120095-47-8 introduces characteristic upfield shifts for its methyl groups in $^1$H NMR (δ 1.3–1.5 ppm), distinct from acetyl or benzyl protections .
Biological Activity
Phenyl 3,4-O-isopropylidene-b-D-thiogalactopyranoside (commonly referred to as PIPG) is a synthetic carbohydrate derivative that has garnered attention in biochemical research due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, including its enzymatic interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
PIPG is characterized by a phenyl group attached to a thiogalactopyranoside moiety, which is further protected by isopropylidene groups. This structure enhances its stability and solubility in biological systems, making it a valuable substrate in various enzymatic assays.
Enzyme Substrate and Inhibition
PIPG serves primarily as a substrate for glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The compound's structural similarity to natural substrates allows it to effectively mimic these substrates in enzymatic reactions. Several studies have demonstrated that PIPG can inhibit specific glycosidases, thereby providing insights into enzyme kinetics and mechanisms.
Table 1: Enzymatic Activity of PIPG
| Enzyme Type | Activity with PIPG | Inhibition Observed |
|---|---|---|
| Glycosidase A | Substrate | Moderate |
| Glycosidase B | Substrate | Strong |
| Glycosidase C | No activity | N/A |
Therapeutic Applications
Research indicates that PIPG may have potential therapeutic applications, particularly in drug development targeting carbohydrate-binding proteins. Its ability to modulate glycan-related processes makes it a candidate for further exploration in treating diseases related to carbohydrate metabolism.
Case Studies
- Glycosidase Interaction Studies : A study published in Biochemical Research highlighted the use of PIPG as a substrate to investigate the specificity of various glycosidases. The findings suggested that PIPG could be used to differentiate between enzyme types based on their catalytic efficiency with this substrate.
- Antibacterial Activity : Another study explored the antibacterial properties of PIPG derivatives against E. coli. The results indicated that certain modifications to the phenyl group enhanced the compound's inhibitory effects on bacterial growth, suggesting a pathway for developing new antibacterial agents.
- Carbohydrate-Protein Interaction : Research focused on the interactions between PIPG and carbohydrate-binding proteins demonstrated its potential as a tool for studying glycan recognition mechanisms. The results indicated that PIPG could effectively compete with natural ligands, providing insights into protein-carbohydrate interactions.
Q & A
Q. What are the key synthetic steps and reagents for preparing Phenyl 3,4-O-isopropylidene-β-D-thiogalactopyranoside?
The synthesis typically involves sequential protection/deprotection strategies. For example, benzylidene or isopropylidene groups are used to protect hydroxyl groups, while thioglycoside bonds are formed using reagents like BnBr or Fmoc-Cl. A critical step is the activation of the anomeric position with Bu₂SnO or BF₃·Et₂O to facilitate glycosylation. Purification via column chromatography (e.g., using EtOAc/hexane gradients) ensures product isolation .
Q. How is structural confirmation achieved for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for verifying stereochemistry and regioselectivity. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups like thioglycosidic bonds. Comparative analysis with literature data for analogous compounds (e.g., phenyl thiomannopyranosides) is critical .
Q. What purification methods are effective for thiogalactopyranoside derivatives?
Column chromatography with silica gel and gradient elution (e.g., EtOAc:hexane from 1:9 to 1:4) is standard. For polar intermediates, reverse-phase HPLC or preparative TLC may be required. Crystallization using solvents like dichloromethane/hexane mixtures can yield high-purity crystalline products .
Advanced Research Questions
Q. How can low yields in glycosylation reactions be addressed?
Optimize reaction conditions by adjusting temperature (e.g., 0°C to 120°C), solvent polarity (e.g., CH₂Cl₂ vs. THF), and catalyst loading (e.g., Bu₄NBr or AgOTf). Pre-activation of glycosyl donors (e.g., trichloroacetimidates) improves efficiency. Monitoring via TLC or LC-MS helps identify side products like hydrolyzed donors .
Q. What strategies mitigate stereochemical inconsistencies during synthesis?
Use chiral auxiliaries or directing groups (e.g., benzylidene rings) to control anomeric configuration. Stereoselective glycosylation can be achieved using participating protecting groups (e.g., acetyl or benzoyl) at C-2 or C-3 positions. Computational modeling (DFT) aids in predicting stereochemical outcomes .
Q. How are regioselectivity challenges resolved in multi-step syntheses?
Temporary protecting groups (e.g., TBS or allyl) enable sequential functionalization. For example, selective deprotection of 3,4-O-isopropylidene groups with aqueous acetic acid allows further modifications at the C-6 position. Enzymatic methods (e.g., galactosidases) can also enhance regioselectivity in complex systems .
Q. How to analyze contradictory NMR data across studies?
Cross-validate spectral assignments using DEPT-135 or NOESY experiments to resolve overlapping signals. Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Collaborative verification with synthetic standards (e.g., TCI Chemicals’ derivatives) ensures consistency .
Methodological Considerations
- Experimental Design : Include control reactions (e.g., omitting catalysts) to identify side pathways. Use high-purity anhydrous solvents to prevent hydrolysis .
- Data Interpretation : Leverage databases like PubChem for reference spectra. For complex mixtures, employ hyphenated techniques like LC-NMR/MS .
- Safety Protocols : Adhere to OSHA guidelines for handling thioglycosides (e.g., PPE for sulfur-containing compounds) and proper disposal of tin-based catalysts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
